molecular formula C3H5BrClNO B12437320 N-(2-bromoethyl)carbamoyl chloride

N-(2-bromoethyl)carbamoyl chloride

Cat. No.: B12437320
M. Wt: 186.43 g/mol
InChI Key: ZLEDACQYYFTNFO-UHFFFAOYSA-N
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Description

N-(2-bromoethyl)carbamoyl chloride: is an organic compound that belongs to the class of carbamoyl chlorides. It is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the carbamoyl chloride functional group. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(2-bromoethyl)carbamoyl chloride typically involves the reaction of an amine with phosgene or the addition of hydrogen chloride to an isocyanate . One common method involves the reaction of phthalic anhydride with monoethanolamine, followed by bromination with phosphorus tribromide . The reaction conditions often require careful control of temperature and the use of a fume hood due to the release of hazardous gases.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the toxic nature of the reagents and by-products.

Mechanism of Action

The mechanism of action of N-(2-bromoethyl)carbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile used . The molecular targets and pathways involved are primarily related to its ability to form stable carbamate and urea linkages.

Comparison with Similar Compounds

Uniqueness: N-(2-bromoethyl)carbamoyl chloride is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and properties compared to other carbamoyl chlorides. This makes it particularly useful in specific synthetic applications where the bromoethyl functionality is required .

Properties

Molecular Formula

C3H5BrClNO

Molecular Weight

186.43 g/mol

IUPAC Name

N-(2-bromoethyl)carbamoyl chloride

InChI

InChI=1S/C3H5BrClNO/c4-1-2-6-3(5)7/h1-2H2,(H,6,7)

InChI Key

ZLEDACQYYFTNFO-UHFFFAOYSA-N

Canonical SMILES

C(CBr)NC(=O)Cl

Origin of Product

United States

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